molecular formula C17H14N4O3 B2772429 N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide CAS No. 1206999-78-1

N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

Cat. No.: B2772429
CAS No.: 1206999-78-1
M. Wt: 322.324
InChI Key: RHQRGEUAUYDHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dihydropyrazinone ring, and a picolinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Chan–Lam coupling reaction, which is used to form carbon-nitrogen bonds. This reaction involves the use of aryl boronic acids with amines under mild conditions, utilizing inexpensive catalysts and offering good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Chan–Lam coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-13-7-5-12(6-8-13)21-11-10-19-15(17(21)23)20-16(22)14-4-2-3-9-18-14/h2-11H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQRGEUAUYDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.